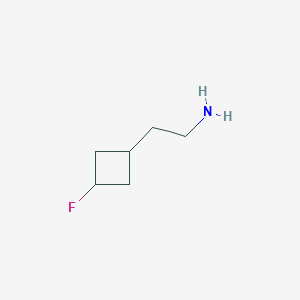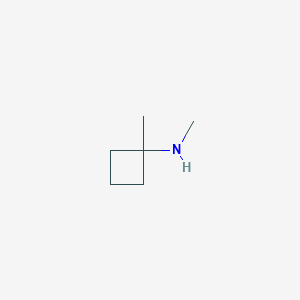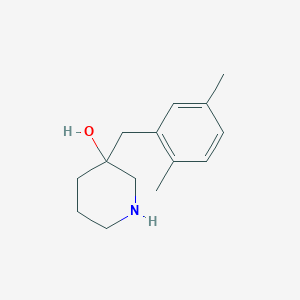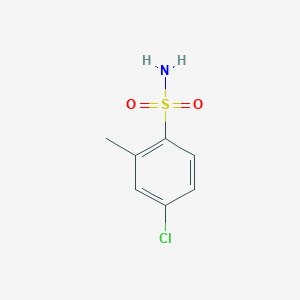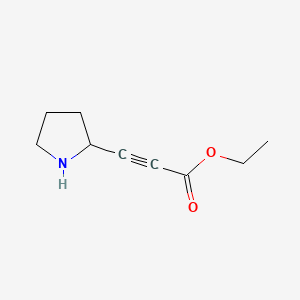
Ethyl 3-(pyrrolidin-2-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(pyrrolidin-2-yl)propiolate is a chemical compound featuring a pyrrolidine ring attached to an ethyl propiolate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(pyrrolidin-2-yl)propiolate typically involves the reaction of pyrrolidine with ethyl propiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include anhydrous ethanol, and the reaction is often catalyzed by acids such as trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature and pressure to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions: Ethyl 3-(pyrrolidin-2-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidin-2-ones and substituted pyrroles .
科学的研究の応用
Ethyl 3-(pyrrolidin-2-yl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
作用機序
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propiolate involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways .
類似化合物との比較
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups that confer different properties.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
ethyl 3-pyrrolidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-4,7H2,1H3 |
InChIキー |
JLMUDNUDRFKMAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


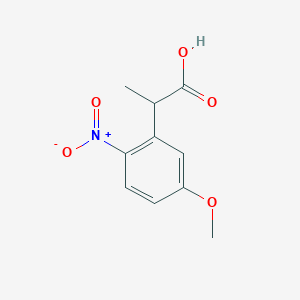

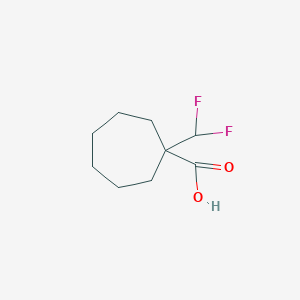
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

